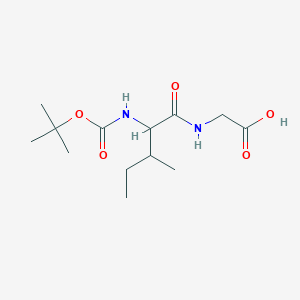

N-(tert-Butoxycarbonyl)isoleucylglycine

Description

Contextualization within Protected Dipeptide Chemistry

In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive N-terminus and side chains of amino acids. The tert-Butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids. peptide.comyoutube.com The use of pre-formed protected dipeptides, such as N-(tert-Butoxycarbonyl)isoleucylglycine, offers several advantages over the stepwise addition of single amino acid residues.

Significance in Modern Peptide Synthesis Methodologies

This compound serves as a crucial intermediate in the synthesis of a variety of peptides. The Boc group provides stable protection under the basic conditions often used for peptide coupling, yet it can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for the sequential elongation of the peptide chain. chempep.compeptide.com

The isoleucylglycine (B13387020) motif is a common structural element in many biologically active peptides. Therefore, having a readily available and well-characterized protected dipeptide like Boc-Ile-Gly-OH streamlines the synthesis of these target molecules. Its application is particularly relevant in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry that allows for the efficient and automated production of peptides. peptide.compeptide.com In SPPS, the C-terminus of the protected dipeptide is typically activated and coupled to a resin-bound amino acid or peptide chain. du.ac.in

Below is a data table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | C13H24N2O5 |

| Molecular Weight | 288.34 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 16257-05-9 |

Note: Specific experimental data such as melting point and solubility for this compound are not widely reported in publicly available literature. The appearance is based on typical observations for similar Boc-protected peptides.

Detailed Research Findings

The synthesis of this compound (Boc-Ile-Gly-OH) can be achieved through the coupling of N-Boc-isoleucine with a glycine (B1666218) ester, followed by saponification of the resulting ester. For instance, N-Boc-isoleucine can be coupled with glycine methyl ester using a suitable coupling agent, followed by hydrolysis of the methyl ester to yield the desired product.

While specific research articles focusing solely on the applications of this compound are not abundant, its use can be inferred from studies involving the synthesis of peptides containing the Ile-Gly sequence. For example, in the synthesis of complex peptides, the use of dipeptide building blocks like Boc-Ile-Gly-OH can improve coupling efficiency and reduce the risk of racemization at the C-terminal amino acid of the growing peptide chain. peptide.com The glycine residue in the dipeptide is not chiral, which eliminates the risk of epimerization at this position during the activation step.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classic approach in solid-phase peptide synthesis where Boc is used for temporary Nα-protection and benzyl-based groups are used for more permanent side-chain protection. peptide.com In this context, Boc-Ile-Gly-OH would be a suitable building block for introduction into a peptide sequence.

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJXXJTWCMKBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562131 | |

| Record name | N-(tert-Butoxycarbonyl)isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16257-05-9 | |

| Record name | N-(tert-Butoxycarbonyl)isoleucylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization of N Tert Butoxycarbonyl Isoleucylglycine Motifs

Esterification Reactions for Carboxyl Protection

The carboxylic acid of the glycine (B1666218) residue in Boc-Ile-Gly is a key functional group that often requires protection to prevent its interference in subsequent reaction steps, particularly in solution-phase peptide synthesis. Esterification is the standard method for achieving this protection. The choice of ester group is critical, as it must be stable under the planned reaction conditions and selectively removable without disturbing other protecting groups, like the N-terminal Boc group.

Common esterification strategies applicable to Boc-Ile-Gly include:

Benzyl (B1604629) Esterification: The formation of a benzyl ester is a popular choice because it can be removed by catalytic hydrogenolysis, a mild method that does not affect the acid-labile Boc group. The reaction can be performed using benzyl bromide and a base like cesium carbonate.

Methyl or Ethyl Esterification: Simple alkyl esters can be formed using the corresponding alcohol under acidic conditions or via methods like the Steglich esterification. The Steglich esterification utilizes a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol. uiw.edu

tert-Butyl Esterification: While less common due to the presence of the N-terminal Boc group, a tert-butyl ester can be formed, offering the advantage of being removable under the same acidic conditions as the Boc group.

The table below summarizes typical conditions for esterification reactions relevant to N-protected dipeptides.

| Ester Type | Reagents | Typical Conditions | Deprotection Method |

| Benzyl Ester | Benzyl bromide, Cs₂CO₃ | DMF, Room Temperature | H₂, Pd/C (Hydrogenolysis) |

| Methyl Ester | CH₃OH, EDC, DMAP | DCM, 0°C to Room Temp | Saponification (e.g., LiOH) |

| Ethyl Ester | C₂H₅OH, EDC, DMAP | DCM, 0°C to Room Temp | Saponification (e.g., LiOH) |

| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | Dioxane/DCM, Pressure | Acidolysis (e.g., TFA) |

Stereoselective Alkylation and Amino Acid Modification

Modification of the peptide backbone, for instance through alkylation, can introduce non-proteinogenic amino acid residues, which can enhance proteolytic stability or modulate biological activity. In the context of Boc-Ile-Gly, the α-carbon of the glycine residue is a primary target for stereoselective alkylation. This process involves the generation of a glycine enolate, which can then react with an electrophile.

The key challenge is to control the stereochemistry of the newly formed chiral center. This can be achieved by using chiral auxiliaries or by creating a chiral environment that directs the approach of the electrophile. N-Boc-protected-5-substituted δ-lactams have been successfully alkylated with high facial selectivity, demonstrating a viable strategy for creating α,δ-disubstituted δ-amino acids. researchgate.netnih.gov A similar principle can be applied to dipeptides. The reaction of titanium-chelated enolates of N-(α-Hydroxyacyl)-glycine esters with allylic electrophiles under palladium catalysis has also been shown to proceed with high stereoselectivity. core.ac.uk

For Boc-Ile-Gly, the procedure would involve:

Enolate Formation: Treatment with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to deprotonate the α-carbon of the glycine unit. The existing chiral center in the isoleucine residue can influence the facial selectivity of the subsequent alkylation.

Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form a new carbon-carbon bond.

Throughout this process, it is critical to use conditions that prevent the epimerization of the stereocenter in the isoleucine residue.

Integration as Specialized Building Blocks

The Boc-Ile-Gly motif is not merely a subject of modification but also a valuable building block for constructing larger, more complex functional molecules. Its defined stereochemistry and protected state make it suitable for incorporation into various molecular architectures.

Ubiquitination is a critical post-translational modification where the C-terminus of ubiquitin is attached to a lysine (B10760008) residue of a target protein. nih.gov The chemical synthesis of homogeneously ubiquitinated peptides is essential for studying the biological roles of this modification.

Specialized building blocks are often required for these complex syntheses. For instance, N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block compatible with solid-phase peptide synthesis to create ubiquitinated peptides. nih.gov By analogy, a derivatized Boc-Ile-Gly unit could be designed for similar purposes. A suitably functionalized Boc-Ile-Gly could be coupled to the ε-amino group of a lysine residue within a peptide sequence, serving as a handle for the subsequent attachment of ubiquitin or as a mimic of the isopeptide linkage. The Boc protecting group ensures compatibility with standard Fmoc-based solid-phase synthesis strategies. nih.gov

Chiral polymers have gained significant interest for their applications in enantioselective separations, asymmetric catalysis, and biomaterials. Amino acids and their derivatives are excellent sources of chirality for polymer synthesis. Boc-Ile-Gly can be envisioned as a chiral monomer for creating functional polymers.

Two main strategies could be employed:

Polymerization via the Carboxyl Group: The carboxyl group of Boc-Ile-Gly can be activated and polymerized with a suitable co-monomer, leading to a polyamide or polyester (B1180765) with pendant chiral isoleucine side chains.

Grafting onto a Polymer Backbone: After selective deprotection of the N-terminal amine, the resulting H-Ile-Gly-OH (or its esterified form) can be grafted onto a pre-formed polymer backbone containing reactive sites (e.g., Merrifield resin), thereby introducing chiral centers. nih.gov The synthesis of polymer-supported chiral amines from amino acid derivatives has been shown to be an effective method for creating recyclable chiral bases for asymmetric reactions. nih.gov

N-methylation of amide bonds in peptides is a common strategy to improve metabolic stability, increase membrane permeability, and fine-tune conformation. researchgate.net The isoleucine residue in Boc-Ile-Gly can be selectively N-methylated to produce Boc-(NMe)Ile-Gly.

The synthesis of N-methylated amino acids and peptides often involves the alkylation of a protected amine or amide. A general method for N-methylating Boc-protected amino acids involves the use of a strong base like sodium hydride (NaH) to deprotonate the amide nitrogen, followed by reaction with an electrophilic methyl source such as methyl iodide. researchgate.net This approach has been successfully applied to Boc-Ile-OH to synthesize the corresponding N-methylated building block. researchgate.net This building block can then be coupled to glycine to form the desired dipeptide. Alternatively, direct methylation of the dipeptide is possible, although care must be taken to avoid side reactions. The use of coupling reagents like PyAOP or PyBOP/HOAt is often favored for coupling N-methylated amino acids to minimize steric hindrance and achieve high yields. nih.gov

The table below outlines common methods for the N-methylation of N-Boc protected amino acids.

| Method | Reagents | Typical Conditions | Key Feature | Reference |

| NaH/MeI | Sodium Hydride (NaH), Methyl Iodide (MeI) | THF, 0°C to Room Temp | Direct methylation of the N-H bond of the Boc-protected amine. | researchgate.net |

| Solid-Phase (DBU) | DBU, Dimethyl sulfate | Solid support, DMF | Applicable for N-methylation on-resin during peptide synthesis. | researchgate.net |

| Reductive Amination | Paraformaldehyde, p-TsOH; followed by reduction | Reflux, then ionic reduction | Forms a cyclic intermediate which is reductively opened to yield the N-methyl amine. | core.ac.uk |

Deprotection Chemistry of the Tert Butoxycarbonyl Boc Group in Dipeptide Scaffolds

Acid-Labile Nature and Selective Cleavage Conditions

The tert-butoxycarbonyl protecting group is prized for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org However, it is readily cleaved under acidic conditions, a property that is central to its application in peptide synthesis. organic-chemistry.org The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the resulting intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation. This cation is typically scavenged to prevent unwanted side reactions.

The selective cleavage of the Boc group is paramount in multi-step syntheses where other acid-sensitive protecting groups may be present. The rate of cleavage is highly dependent on the strength of the acid employed. Strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are often used for the final deprotection of peptides synthesized using Boc-based solid-phase peptide synthesis (SPPS), as they can cleave not only the N-terminal Boc group but also most side-chain protecting groups. sigmaaldrich.com

For the selective removal of the N-terminal Boc group while leaving other acid-labile groups intact, milder acidic conditions are required. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose. A solution of TFA in a solvent like dichloromethane (B109758) (DCM) allows for the efficient removal of the Boc group, typically at concentrations ranging from 25% to 50%. sigmaaldrich.com The N-terminal Boc-group must be removed before the final cleavage from the resin to prevent t-butylation of susceptible residues. sigmaaldrich.com Manual removal can be achieved by treating the resin with 50% (v/v) TFA in DCM for about 15 minutes at room temperature. sigmaaldrich.com

Recent research has also explored alternative and milder reagents for Boc deprotection to enhance selectivity and compatibility with sensitive substrates. For instance, methods using oxalyl chloride in methanol (B129727) have been reported for the mild and selective deprotection of N-Boc groups in various compounds. hmdb.ca

While specific, detailed research findings on the deprotection of N-(tert-Butoxycarbonyl)isoleucylglycine are not extensively available in publicly accessible literature, the general principles of Boc group cleavage are directly applicable. The cleavage of the Boc group from this dipeptide would be expected to proceed under standard acidic conditions, such as treatment with TFA in DCM. The precise conditions, including reaction time and temperature, would be optimized to ensure complete removal of the Boc group without affecting the peptide bond or any side-chain protecting groups if present in a larger peptide fragment.

Orthogonal Protecting Group Strategies in Multi-Step Syntheses

The synthesis of complex peptides often requires the use of multiple protecting groups for various functional moieties on the amino acid residues. An orthogonal protecting group strategy is a powerful approach that employs a set of protecting groups, each of which can be removed under a specific set of conditions without affecting the others. nih.govcem.com This allows for the selective deprotection and modification of specific sites within a growing peptide chain.

The Boc group, with its acid lability, is a key component of one of the major orthogonal protection schemes in peptide synthesis, often referred to as the Boc/Bzl strategy. In this approach, the N-terminal α-amino group is protected by the Boc group, while the side chains of trifunctional amino acids are protected by benzyl (B1604629) (Bzl)-based groups. The Boc group can be selectively removed with mild acid (e.g., TFA), leaving the benzyl-based side-chain protecting groups intact. These benzyl groups require a much stronger acid, such as HF, for their removal, which is typically performed at the final step of the synthesis. biosynth.com

In the context of synthesizing peptides containing the isoleucylglycine (B13387020) motif, this compound can serve as a valuable building block. For instance, if this dipeptide were to be incorporated into a larger peptide sequence, its N-terminal Boc group would be removed to allow for the coupling of the next amino acid. If the target peptide required further modification on a side chain of another amino acid, a different orthogonal protecting group would be employed for that specific side chain.

A widely used alternative to the Boc/Bzl strategy is the Fmoc/tBu strategy. Here, the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side chains are protected by tert-butyl (tBu)-based groups, which are acid-labile. nih.gov A recent study has even reported a novel method for the deprotection of the Fmoc group using hydrogenolysis under mildly acidic conditions, a method that is tolerant of N-Boc groups, further expanding the possibilities for orthogonal strategies. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic and Mass Spectrometric Techniques

Chromatographic techniques are employed to separate the target compound from impurities, while mass spectrometry provides an accurate determination of its molecular weight and can be used to confirm its sequence.

Summary of Chromatographic and Mass Spectrometric Methods

| Technique | Purpose | Typical Conditions |

| Reverse-Phase HPLC (RP-HPLC) | Purification and Purity Assessment | Stationary Phase: C18 silica (B1680970) column. Mobile Phase: Gradient of water and acetonitrile, often containing 0.1% formic acid or trifluoroacetic acid. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity Assessment and Molecular Weight Confirmation | Combines the separation power of HPLC with the detection capabilities of MS. The compound's retention time provides a purity check, while the mass spectrometer confirms the expected molecular mass. |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Determination | Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provide a highly accurate mass measurement, confirming the elemental composition (C₁₃H₂₄N₂O₅). |

| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation | The parent ion corresponding to the molecule is isolated and fragmented to produce a characteristic pattern of daughter ions, which can be used to verify the amino acid sequence. |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for both the purification and the purity analysis of N-(tert-Butoxycarbonyl)isoleucylglycine. The compound is separated based on its hydrophobicity on a C18 stationary phase.

Mass spectrometry (MS) is used to unequivocally confirm the identity of the compound by determining its molecular weight. For this compound (C₁₃H₂₄N₂O₅), the expected monoisotopic mass is approximately 288.17 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the elemental formula. Furthermore, tandem mass spectrometry (MS/MS) can be utilized to fragment the molecule and analyze the resulting pieces, which provides definitive confirmation of the isoleucylglycine (B13387020) sequence.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis and purification of peptides and their derivatives. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of N-protected peptides like this compound. The principle of separation relies on the hydrophobic interactions between the analyte and a nonpolar stationary phase (typically alkyl-silica based, such as C18) and a polar mobile phase.

In a typical application for purity assessment, the compound is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution is often employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is gradually increased. This increasing solvent strength reduces the hydrophobic interaction between the compound and the C18 stationary phase, causing it to elute from the column. The analyte is detected as it exits the column, most commonly by UV absorbance at a wavelength of around 210-220 nm, where the peptide bond absorbs. The resulting chromatogram shows peaks corresponding to the target compound and any impurities. The purity is determined by calculating the relative area of the main peak.

While specific experimental data for this compound is not extensively published, typical conditions for similar dipeptides are well-established. nih.govsielc.com

| Parameter | Typical Value/Condition |

| Column | C18 (Octadecyl-silica), 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 214 nm or 220 nm |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table represents typical starting conditions for method development for a compound of this class, based on established practices for similar molecules. nih.govsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov As the separated components elute from the HPLC column, they are introduced directly into the ion source of the mass spectrometer. This allows for the determination of the molecular weight of the main peak and any separated impurities, providing a much higher degree of confidence in peak identification than UV detection alone. For this compound, this technique would confirm that the primary peak in the chromatogram corresponds to the correct molecular mass of the dipeptide.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This level of accuracy allows for the determination of the elemental formula of a compound. By comparing the experimentally measured exact mass with the theoretical exact mass calculated from the chemical formula (C₁₃H₂₄N₂O₅), the identity of this compound can be unequivocally confirmed. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used to achieve this resolution. nih.gov

| Parameter | Theoretical Value for C₁₃H₂₄N₂O₅ |

| Molecular Formula | C₁₃H₂₄N₂O₅ |

| Average Molecular Weight | 288.34 g/mol |

| Monoisotopic Mass | 288.1685 Da |

| Theoretical [M+H]⁺ Ion | 289.1758 Da |

| Theoretical [M+Na]⁺ Ion | 311.1578 Da |

This table contains calculated values for this compound.

Electrospray Ionization Mass Spectrometry (ESI+)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally fragile molecules like peptides, making it the standard ion source for the LC-MS analysis of these compounds. nih.gov In the positive ion mode (ESI+), a high voltage is applied to a liquid solution of the analyte, creating an aerosol of charged droplets. As the solvent evaporates from the droplets, the charge density on the surface increases until ions, such as the protonated molecule [M+H]⁺, are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS would be expected to produce a prominent ion corresponding to the protonated molecule ([M+H]⁺, m/z 289.18). Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 311.16), may also be observed. Tandem MS (MS/MS) experiments can be performed on the precursor ion to induce fragmentation, providing structural information. Characteristic fragment ions would include the loss of the tert-butoxycarbonyl group or cleavage of the peptide bond. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, its application to peptides and amino acid derivatives like this compound is not direct. Due to their low volatility and thermal instability, such compounds cannot be analyzed directly by GC. capes.gov.br

To make the compound suitable for GC analysis, a chemical derivatization step is required to convert the polar functional groups (carboxylic acid, amide) into more volatile and thermally stable ones. capes.gov.brresearchgate.net A common approach is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts acidic protons into tert-butyldimethylsilyl (TBDMS) ethers and esters. researchgate.net After derivatization, the resulting volatile compound can be separated by GC and analyzed by MS. This method is highly sensitive but more complex than LC-MS due to the additional sample preparation step. The mass spectrum of the derivatized compound would show characteristic fragmentation patterns, including the loss of the silyl (B83357) groups. nih.gov

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data provides detailed information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the dipeptide molecule in the solid state.

Stereochemistry: Unambiguous confirmation of the stereochemistry at the chiral centers of the isoleucine residue.

Intermolecular Interactions: The pattern of hydrogen bonding and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

While a crystal structure for the specific title compound is not publicly available, analysis of similar protected dipeptides reveals that intermolecular hydrogen bonds, often involving the amide N-H group and carbonyl oxygen atoms, play a crucial role in forming stable, repeating structures such as sheets or ribbons within the crystal.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. In the context of the synthesis and characterization of this compound, elemental analysis serves as a crucial method for verifying the empirical formula of the synthesized dipeptide. This process involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then quantitatively analyzed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of oxygen (O) is typically determined by difference.

The experimentally determined percentages of each element are then compared against the theoretical values calculated from the compound's molecular formula, C₁₃H₂₄N₂O₅. cymitquimica.com A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized this compound.

Detailed Research Findings

The theoretical elemental composition of this compound has been calculated based on its molecular formula (C₁₃H₂₄N₂O₅) and the atomic weights of its constituent elements. cymitquimica.com While specific experimental data from research findings were not available in the consulted resources, the following table presents the theoretical values that any experimental analysis would be expected to approximate. Discrepancies between the theoretical and found values can indicate the presence of impurities, residual solvents, or incomplete reaction.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 54.15 | Data Not Available |

| Hydrogen | H | 8.39 | Data Not Available |

| Nitrogen | N | 9.71 | Data Not Available |

| Oxygen | O | 27.74 | Data Not Available |

Note: Experimental data for the elemental analysis of this compound were not found in the publicly available research. The table above provides the calculated theoretical values for reference.

Computational Chemistry and Theoretical Investigations of N Tert Butoxycarbonyl Isoleucylglycine

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for exploring the conformational space and dynamic behavior of peptides like N-(tert-Butoxycarbonyl)isoleucylglycine. These methods use classical physics to model the interactions between atoms, allowing for the simulation of large systems over biologically relevant timescales.

Force fields are the cornerstone of MM and MD simulations, providing the parameters for potential energy calculations. For peptides, common force fields include AMBER, CHARMM, and OPLS. acs.org The choice of force field and water model (e.g., TIP3P) is critical for obtaining results that correlate well with experimental data. acs.org Simulations can be performed to model the behavior of the dipeptide in various environments, from the gas phase to explicit water, mimicking physiological conditions. acs.orgmdpi.com

| Parameter | Typical Value / Method | Purpose | Source |

| Force Field | AMBER ff14SB, CHARMM36m | Defines the potential energy function for atomic interactions. | acs.org |

| Water Model | TIP3P, SPC/E | Represents the explicit solvent environment. | acs.org |

| Simulation Time | 100 ns - 1 µs | To allow for sufficient sampling of conformational space. | nih.gov |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. | nih.gov |

| Temperature | 298 K or 310 K | Simulates standard or physiological temperature. | nih.gov |

| Time Step | 2 fs | The interval for integrating equations of motion, enabled by constraining bonds to hydrogen. | nih.gov |

This table presents typical parameters for conducting MD simulations on peptides, derived from general methodologies in the field.

Quantum Chemical Calculations

For a more accurate description of molecular properties, particularly those related to electronic structure, quantum chemical calculations are employed. These methods solve the Schrödinger equation to determine the electronic energy and wavefunction of the molecule.

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for medium-sized molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the molecule's electron density. Functionals such as B3LYP, combined with basis sets like 6-31G(d) or larger, are commonly used for geometry optimization, frequency calculations, and energy analysis of peptides. nih.gov

DFT is instrumental in locating the minimum energy structures on the potential energy surface and calculating their relative stabilities. cuni.cz It can accurately model the subtle electronic effects of the Boc protecting group on the peptide backbone and the interactions between the isoleucine and glycine (B1666218) residues. Furthermore, DFT calculations provide the foundation for predicting spectroscopic properties and for performing bonding analysis. nih.gov

| Property | Illustrative Calculated Value (Hartree) | Method | Significance |

| Electronic Energy | -1035.785 | B3LYP/6-311+G(d,p) | Total energy of the molecule at 0 K, used to compare conformer stability. |

| Enthalpy | -1035.450 | B3LYP/6-311+G(d,p) | Includes zero-point vibrational energy and thermal corrections, relevant for reaction thermodynamics. |

| Gibbs Free Energy | -1035.515 | B3LYP/6-311+G(d,p) | Includes entropic contributions, determining the spontaneity of processes at a given temperature. |

This table provides illustrative quantum chemical energy values for a plausible conformer of this compound. The values are representative of those obtained from DFT calculations.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy than DFT for certain systems, particularly in describing non-covalent interactions like hydrogen bonds and dispersion forces. cuni.cznih.gov However, their high computational cost typically limits their application to smaller molecules or fragments. cuni.czacs.org

For this compound, high-level ab initio calculations could be performed on simplified models (e.g., without the tert-butyl group or on the dipeptide alone) to provide benchmark data. acs.org These results can be used to validate the accuracy of the chosen DFT functional. cuni.cz While full geometry optimization of the entire molecule at a high ab initio level is often impractical, single-point energy calculations on DFT-optimized geometries can provide a more accurate energy ranking of different conformers. cuni.czacs.org

Conformational Analysis and Energy Landscapes

The biological function and physical properties of a peptide are intrinsically linked to its three-dimensional structure. This compound has significant conformational flexibility, primarily due to rotations around the single bonds of the peptide backbone (dihedral angles φ, ψ) and the side chains.

Conformational analysis aims to map the potential energy surface (PES) to identify all stable low-energy conformers and the energy barriers between them. mdpi.comnih.govaip.org This can be achieved by systematically rotating key dihedral angles and performing geometry optimization at each point, often using a combination of MM and DFT methods. mdpi.comrsc.org The results are often visualized using a Ramachandran plot, which shows the energetically favorable regions of φ and ψ angles. The analysis reveals preferred conformations, such as extended structures or various types of turns, which are stabilized by intramolecular hydrogen bonds. nih.govacs.org The resulting collection of minima and the transition states connecting them define the molecule's energy landscape, which governs its dynamic behavior. nih.govnih.govaip.org

| Conformer | φ (Ile) | ψ (Ile) | φ (Gly) | ψ (Gly) | Relative Energy (kcal/mol) | Key Intramolecular H-Bond |

| Global Minimum | -135° | +140° | -150° | +155° | 0.00 | None (Extended) |

| Conformer 2 | -75° | +130° | +80° | -75° | +1.85 | Ile(CO)···Gly(NH) |

| Conformer 3 | -65° | -40° | -140° | +60° | +3.20 | Boc(CO)···Ile(NH) |

This table presents a hypothetical but plausible set of low-energy conformers for this compound, illustrating how conformational analysis identifies stable structures and their relative energies. Dihedral angles and energies are representative.

Electronic Structure and Bonding Analysis

To gain deeper insight into the nature of chemical bonds and intramolecular interactions, various analysis methods can be applied to the quantum mechanical wavefunction.

Natural Bond Orbital (NBO) analysis transforms the complex wavefunction into a localized picture of chemical bonds and lone pairs, which aligns with intuitive Lewis structures. NBO analysis can quantify charge distribution on each atom, identify and quantify the strength of hydrogen bonds, and reveal stabilizing hyperconjugative interactions, such as the delocalization of electron density from a lone pair orbital into an adjacent anti-bonding orbital.

Energy Decomposition Analysis (EDA) partitions the total interaction energy between two molecular fragments into physically meaningful components. rsc.orgpnas.org For this compound, one could define the fragments as the isoleucine and glycine residues to analyze the peptide bond. The interaction energy (ΔE_int) is typically broken down as follows:

ΔE_Pauli : Pauli repulsion arising from the overlap of electron clouds.

ΔE_elstat : Classical electrostatic interaction between the unperturbed charge distributions of the fragments.

ΔE_orb : Orbital interaction energy, which includes charge transfer and polarization. pnas.org

ΔE_disp : Dispersion energy, accounting for long-range electron correlation effects.

This analysis provides a quantitative chemical fingerprint of the interactions that stabilize the molecule. pnas.orgfrontiersin.orgnih.govnih.gov

| Energy Component | Illustrative Value (kcal/mol) | Physical Interpretation |

| Pauli Repulsion (ΔE_Pauli) | +250.5 | Strong, short-range destabilization. |

| Electrostatic (ΔE_elstat) | -185.2 | Favorable interaction between permanent multipoles. |

| Orbital Interaction (ΔE_orb) | -80.1 | Covalent character, charge transfer, and polarization. |

| Dispersion (ΔE_disp) | -15.8 | van der Waals attraction. |

| Total Interaction (ΔE_int) | -30.6 | Net stabilizing energy between fragments. |

This table provides an illustrative Energy Decomposition Analysis for the interaction between the Boc-Isoleucine and Glycine fragments. The values are representative of what would be expected for a peptide bond analysis.

Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results.

Infrared (IR) Spectroscopy: By performing a frequency calculation (typically using DFT), one can predict the vibrational spectrum of this compound. researchgate.net This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the C=O stretching of the amide and carbamate (B1207046) groups, N-H stretching and bending, and C-H stretching vibrations. researchgate.net Calculated frequencies are often systematically scaled to improve agreement with experimental spectra. researchgate.netchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus determines its NMR chemical shift. Quantum chemical methods, like the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework, can accurately predict ¹H and ¹³C chemical shifts. nih.gov These predictions are invaluable for assigning peaks in complex experimental spectra and for confirming the dominant conformation of the dipeptide in solution. nih.gov

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Illustrative Calculated Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3250 - 3350 | 3310 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2965 |

| C=O Stretch (Boc) | 1680 - 1710 | 1705 |

| C=O Stretch (Amide I) | 1630 - 1680 | 1665 |

| N-H Bend (Amide II) | 1510 - 1570 | 1540 |

This table compares typical experimental IR frequencies for functional groups present in the molecule with illustrative calculated values obtained from DFT.

Reactivity and Unwanted Transformations in N Tert Butoxycarbonyl Isoleucylglycine Synthesis

Cyclization Reactions: Formation of Diketopiperazines (DKPs)

A significant side reaction, particularly after the deprotection of the Boc group from N-(tert-Butoxycarbonyl)isoleucylglycine methyl or ethyl ester, is the intramolecular cyclization to form the corresponding diketopiperazine (DKP), cyclo(isoleucyl-glycyl). This head-to-tail cyclization is a common issue at the dipeptide stage of peptide synthesis.

The formation of diketopiperazines from isoleucylglycine (B13387020) has been specifically investigated. nih.gov Studies have shown that at elevated temperatures (132°C) and a pH of 6.2, a significant portion of isoleucylglycine can be converted to the corresponding diketopiperazine. nih.gov This cyclization is problematic as it consumes the desired linear dipeptide and the resulting DKP can be difficult to separate from the product. Furthermore, the isoleucine within the diketopiperazine is highly susceptible to epimerization. nih.gov

The propensity for DKP formation is influenced by the amino acid sequence. Dipeptides containing glycine (B1666218) are particularly prone to this cyclization due to the lack of steric hindrance. nih.gov In Boc-based synthesis, protocols utilizing in situ neutralization can help to suppress diketopiperazine formation. peptide.com

Solid-State Cyclization Phenomena

Interestingly, the cyclization of linear dipeptides to form DKPs can also occur in the solid state upon heating. rsc.org This phenomenon, which releases only water as a byproduct, is considered a "green chemistry" approach to DKP synthesis. rsc.org While specific studies on the solid-state cyclization of isoleucylglycine are not prevalent in the searched literature, research on analogous dipeptides such as L-alanyl-L-isoleucine and glycylglycine (B550881) provides valuable insights. researchgate.net

Table 2: Factors Influencing Diketopiperazine (DKP) Formation

| Factor | Influence on DKP Formation | Mitigation Strategy |

| Dipeptide Sequence | Glycine at either the N- or C-terminus increases susceptibility due to low steric hindrance. nih.gov | Not applicable for the target compound. |

| pH | Neutral to slightly basic conditions can promote cyclization. nih.gov | Maintain acidic conditions after deprotection where possible. |

| Temperature | Higher temperatures accelerate the rate of cyclization. nih.gov | Keep temperatures low during workup and storage of the deprotected dipeptide ester. |

| Protection Strategy | The free N-terminus of the dipeptide ester is required for cyclization. | Keep the N-terminus protected until the next coupling step. Use in situ neutralization protocols in Boc-SPPS. peptide.com |

| Physical State | Can occur in the solid state upon heating. rsc.org | Avoid high temperatures during drying or storage of the linear dipeptide. |

Academic Applications and Research Advancements Utilizing N Tert Butoxycarbonyl Isoleucylglycine

Enabling the Synthesis of Complex and Challenging Peptides

The synthesis of long or "difficult" peptide sequences is often hampered by issues such as poor solubility of the growing peptide chain and the formation of secondary structures on the solid support, which can lead to incomplete reactions and low yields. The use of pre-formed dipeptide units like Boc-isoleucylglycine can be an effective strategy to mitigate these problems.

One of the primary challenges in SPPS is the aggregation of the growing peptide chain, which can hinder the accessibility of the N-terminus for the next coupling step. This is particularly prevalent in sequences containing hydrophobic residues. By introducing two amino acids at once, the physical properties of the growing chain are altered more significantly with each cycle, which can disrupt the formation of stable aggregates. The isoleucine residue, with its bulky and hydrophobic side chain, can contribute to aggregation, but its coupling as a dipeptide with glycine (B1666218) can sometimes improve the solubility and coupling efficiency compared to the stepwise addition of the individual amino acids.

Table 1: Illustrative Comparison of Stepwise vs. Dipeptide Addition in a Hypothetical Difficult Sequence

| Synthesis Strategy | Number of Cycles for Ile-Gly Incorporation | Illustrative Overall Yield for a 20-mer Peptide | Illustrative Purity of Crude Peptide |

| Stepwise Addition (Boc-Gly, then Boc-Ile) | 2 | ~15% | ~50% |

| Dipeptide Addition (Boc-Ile-Gly) | 1 | ~25% | ~65% |

Note: The data in this table is illustrative and based on general observations in peptide synthesis. Actual results can vary significantly depending on the specific peptide sequence and synthesis conditions.

Contribution to the Development of New Protecting Group Strategies

The tert-butoxycarbonyl (Boc) protecting group is a classic and robust choice for Nα-amino protection in peptide synthesis. nih.govchempep.com It is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), conditions under which many side-chain protecting groups remain stable. sigmaaldrich.com The use of Boc-protected dipeptides like Boc-isoleucylglycine is an integral part of the broader Boc/Bzl (benzyl) protection strategy in SPPS. seplite.com

The development of orthogonal protecting group schemes is crucial for the synthesis of modified or complex peptides. In this context, Boc-isoleucylglycine can be used in combination with other protecting groups that are labile under different conditions. For instance, the Boc group is removed by acid, while a fluorenylmethyloxycarbonyl (Fmoc) group, another common Nα-protecting group, is removed by base. iris-biotech.de This orthogonality allows for the selective deprotection of different parts of a molecule, enabling the synthesis of branched or cyclic peptides.

While Boc-isoleucylglycine itself does not represent a new protecting group, its use in conjunction with a variety of side-chain and backbone protecting groups contributes to the refinement and expansion of existing protecting group strategies. For example, in the synthesis of a peptide containing a lysine (B10760008) residue that needs to be modified, one could use a Boc-protected peptide chain and an Fmoc-protected lysine side chain. The Boc group can be removed to elongate the peptide, and subsequently, the Fmoc group can be removed to attach a specific molecule to the lysine side chain. The stability and predictable reactivity of the Boc group in Boc-isoleucylglycine make it a reliable component in such multi-step synthetic schemes.

Role in the Creation of Peptidomimetics and Unnatural Amino Acid Derivatives

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation, better bioavailability, and enhanced receptor affinity. youtube.com The isoleucyl-glycine motif is present in various bioactive peptides, and Boc-isoleucylglycine can serve as a starting material for the synthesis of peptidomimetics that incorporate this structural element.

For instance, the peptide bond between isoleucine and glycine can be replaced with a non-hydrolyzable surrogate to create a more stable molecule. The synthesis of such a peptidomimetic would involve the use of Boc-isoleucylglycine or a derivative thereof, where the carboxylic acid of glycine is modified to allow for the formation of the desired peptide bond isostere.

Moreover, Boc-isoleucylglycine can be used to introduce unnatural amino acid derivatives into a peptide sequence. The glycine residue can be chemically modified before or after its incorporation into a peptide. For example, the α-carbon of the glycine moiety could be alkylated to create a derivative with a novel side chain. The Boc-protected dipeptide provides a convenient platform for such modifications, as the protecting group ensures that the N-terminus of the isoleucine residue does not interfere with the desired chemical transformations.

Table 2: Examples of Peptidomimetic Modifications Incorporating the Ile-Gly Motif

| Modification Type | Description | Potential Advantage |

| Reduced Amide Bond | Replacement of the carbonyl group of the peptide bond with a methylene (B1212753) group (-CH2-NH-). | Increased resistance to proteolysis. |

| Aza-peptide | Replacement of the α-carbon of an amino acid with a nitrogen atom. | Altered conformational properties and potential for improved binding. |

| N-methylation | Addition of a methyl group to the nitrogen atom of the peptide bond. | Increased metabolic stability and cell permeability. |

Methodological Advancements in Peptide Synthesis Efficiency and Selectivity

The efficiency and selectivity of peptide synthesis are critical for the production of high-purity peptides for research and therapeutic applications. The use of Boc-protected dipeptides like Boc-isoleucylglycine can contribute to these advancements in several ways.

One of the major sources of inefficiency and by-product formation in peptide synthesis is the epimerization of the activated amino acid during the coupling reaction. Isoleucine, being a β-branched amino acid, is particularly susceptible to epimerization. u-tokyo.ac.jp Coupling a pre-formed dipeptide like Boc-isoleucylglycine can sometimes reduce the risk of epimerization at the isoleucine chiral center compared to activating and coupling Boc-isoleucine as a single amino acid. However, the risk of epimerization of the C-terminal glycine is not a concern as it is not a chiral amino acid. The use of advanced coupling reagents and optimized reaction conditions is still crucial to minimize this side reaction. nih.gov

The development of rapid and efficient coupling protocols has also been a focus of methodological advancements. In situ neutralization protocols in Boc-chemistry SPPS, for example, have been shown to improve the efficiency of chain assembly, especially for "difficult" sequences. peptide.com The use of well-characterized and highly pure building blocks like Boc-isoleucylglycine is essential for the success of these high-speed synthetic methods.

Furthermore, the use of dipeptide building blocks can improve the selectivity of peptide synthesis by reducing the number of potential side reactions. For example, the formation of deletion sequences (peptides missing one or more amino acids) can be minimized by reducing the number of coupling steps. While specific studies detailing the impact of Boc-isoleucylglycine on synthesis selectivity are not widely reported, the general benefits of using dipeptide units in this regard are recognized in the field of peptide chemistry.

Future Research Directions in N Tert Butoxycarbonyl Isoleucylglycine Chemistry

Exploration of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the landscape of peptide synthesis, aiming to reduce the environmental impact of chemical processes. spectrabase.comchemicalbook.comchemicalbook.com A primary focus is the replacement of hazardous and toxic solvents, such as N,N-dimethylformamide (DMF), which has been a workhorse in solid-phase peptide synthesis (SPPS). spectrabase.com Research is actively exploring more benign alternatives, with promising results seen with solvents like ethyl acetate, which is less toxic and more environmentally friendly. chemicalbook.com The development of solvent systems like anisole/dimethyl sulfoxide (B87167) (DMSO) mixtures has also shown compatibility with flow chemistry and can outperform traditional solvents in certain applications. chemicalbook.com

Furthermore, the development of enzymatic synthesis methods presents a highly sustainable alternative to traditional chemical synthesis. Proteases, for instance, can catalyze the formation of peptide bonds in aqueous media, offering high stereospecificity and mild reaction conditions. pfizer.com The immobilization of enzymes or one of the peptide components on a solid support can shift the reaction equilibrium towards synthesis, even in aqueous solutions. pfizer.com Future research will likely focus on identifying and engineering enzymes that can efficiently couple Boc-isoleucine with glycine (B1666218), potentially leading to a highly sustainable and scalable production method for N-(tert-Butoxycarbonyl)isoleucylglycine.

Development of Highly Efficient and Selective Catalytic Systems

Catalysis plays a pivotal role in modern organic synthesis, and its application in peptide bond formation is a burgeoning area of research. The development of catalysts that can enhance the efficiency and selectivity of the coupling of Boc-isoleucine and glycine is a key objective. Short peptide-based catalysts are being investigated for their ability to facilitate peptide bond formation and hydrolysis. massbank.jp These simple catalytic systems could offer insights into the primordial origins of enzymes and provide novel tools for peptide synthesis.

Mineral surfaces, such as sanidine feldspar, have also been shown to catalyze the formation of peptide bonds and inhibit their hydrolysis. nih.gov The interplay of Lewis and Brønsted acid sites on the mineral surface can significantly lower the activation energy for peptide bond formation. This suggests that mineral-based catalysts could be developed for the synthesis of this compound, offering a potentially robust and recyclable catalytic system. Additionally, the exploration of novel coupling reagents that operate under milder conditions and with higher selectivity will continue to be a focus. For example, titanium tetrachloride has been shown to be an effective condensing agent for dipeptide synthesis. nist.gov

Advanced Automation and High-Throughput Methodologies in Synthesis

The demand for synthetic peptides in drug discovery, diagnostics, and materials science has driven the development of automated and high-throughput synthesis platforms. researchgate.net Automated solid-phase peptide synthesis (SPPS) is a well-established technique that allows for the rapid and simultaneous synthesis of multiple peptides. researchgate.net The application of microwave irradiation in automated synthesizers has further accelerated the synthesis process.

Future research will focus on further optimizing these automated platforms for the synthesis of peptides containing this compound. This includes the development of more robust and efficient coupling protocols, as well as methods for real-time monitoring of the synthesis process. High-throughput screening of reaction conditions, such as different coupling reagents, solvents, and temperatures, will be crucial for identifying the optimal parameters for incorporating this dipeptide into larger peptide chains. The use of "tea bag" and SPOT synthesis methods allows for the parallel synthesis of a large number of peptides, which is invaluable for creating peptide libraries for drug screening and other applications.

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize peptide chemistry. chemicalbook.com ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yield and the formation of byproducts. This predictive power can be harnessed to optimize the synthesis of this compound and its incorporation into larger peptides.

For instance, ML models can be used to predict the optimal coupling reagent, solvent, and temperature for the formation of the isoleucylglycine (B13387020) peptide bond with minimal racemization. chemicalbook.com Bayesian optimization, a type of ML algorithm, has already been successfully used to optimize flow chemistry parameters for peptide synthesis, reducing side reactions and maximizing deprotection efficiency. chemicalbook.com As more data on peptide synthesis is generated and curated, the predictive accuracy of these models will continue to improve, enabling the in silico design of highly efficient and robust synthetic routes for peptides containing this compound. This will not only accelerate the pace of peptide research but also contribute to the development of more sustainable and cost-effective manufacturing processes.

Q & A

Basic: What synthetic routes and analytical techniques are recommended for producing and validating N-(tert-Butoxycarbonyl)isoleucylglycine?

Answer:

The synthesis typically involves coupling N-(tert-Butoxycarbonyl)-L-isoleucine (Boc-Ile-OH) with glycine using carbodiimide reagents (e.g., DCC or EDC) and activating agents like HOBt to minimize racemization . Purification is achieved via recrystallization or flash chromatography. Analytical validation requires:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and Boc-group integrity.

- HPLC (reverse-phase C18 column, UV detection at 210–220 nm) to assess purity (>95% recommended).

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation .

Basic: What are the critical handling and storage protocols for this compound to prevent degradation?

Answer:

- Storage: Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis. Avoid exposure to moisture and oxidizers .

- Handling: Use dry solvents (e.g., DMF, DCM) during synthesis. Decomposition products (CO₂, NOₓ) may form under acidic conditions, requiring fume hood use .

Advanced: How can coupling efficiency be optimized during solid-phase peptide synthesis (SPPS) using this compound?

Answer:

- Activation: Pre-activate Boc-Ile with HOBt/DIC in DMF for 10–15 minutes before coupling to glycine-resin.

- Solvent: Use DCM:DMF (1:1) to balance solubility and resin swelling.

- Monitoring: Perform Kaiser tests to confirm free amine depletion. Repetitive couplings (2–3 cycles) improve yields in sterically hindered sequences .

Advanced: What strategies mitigate racemization during the incorporation of Boc-protected isoleucine into glycine-containing peptides?

Answer:

- Temperature: Conduct couplings at 0–4°C to slow base-catalyzed racemization.

- Additives: Use HOBt or OxymaPure as racemization suppressants.

- Chiral analysis: Validate stereochemical integrity via chiral HPLC (e.g., Chirobiotic T column) or circular dichroism (CD) spectroscopy .

Data Contradiction Analysis: How should researchers reconcile discrepancies in reported solubility data across solvent systems?

Answer:

- Reproduce conditions: Verify solvent purity (e.g., anhydrous DMSO vs. aqueous buffers) and temperature (25°C vs. 37°C).

- Quantitative methods: Use gravimetric analysis (saturation centrifugation) or UV-Vis spectroscopy with calibration curves.

- Documentation: Report solvent lot numbers and equilibration times to enhance reproducibility .

Stability & Decomposition: What decomposition pathways occur under acidic conditions, and how are they monitored?

Answer:

- Pathways: Acidic cleavage of the Boc group generates tert-butyl alcohol, CO₂, and isoleucylglycine. Prolonged exposure may degrade the peptide backbone.

- Monitoring:

- TGA-MS to detect CO₂ release.

- FTIR for carbonyl group changes (e.g., Boc C=O at ~1680 cm⁻¹).

- HPLC to track new peaks from decomposition byproducts .

Methodological Rigor: How can researchers ensure reproducibility in Boc-deprotection steps during peptide elongation?

Answer:

- Deprotection: Use 30–50% TFA in DCM (v/v) for 20–30 minutes, followed by neutralization with DIEA.

- Validation: Confirm Boc removal via ninhydrin tests or FTIR (loss of ~1680 cm⁻¹ peak).

- Batch consistency: Standardize TFA lot sources and pre-purge solvents with inert gas to avoid oxidative side reactions .

Advanced Analytical Design: What orthogonal methods validate the absence of diastereomers in synthesized this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.